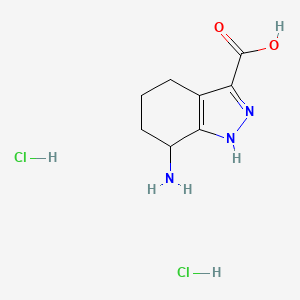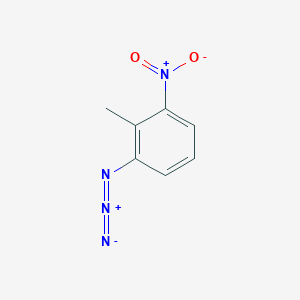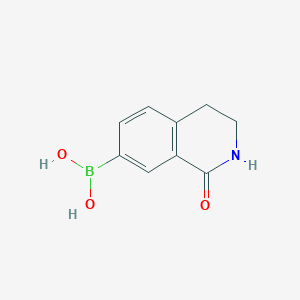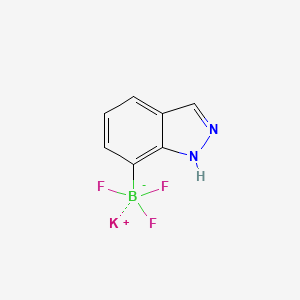
Potassium trifluoro(1H-indazol-7-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(1H-indazol-7-yl)borate is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoroborate group attached to an indazole ring, which imparts stability and reactivity, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(1H-indazol-7-yl)borate typically involves the reaction of indazole derivatives with boron trifluoride and potassium fluoride. The process can be summarized as follows:
Starting Materials: Indazole derivatives, boron trifluoride (BF3), and potassium fluoride (KF).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The temperature is maintained at a moderate level to ensure the complete formation of the desired product.
Procedure: The indazole derivative is first treated with boron trifluoride to form an intermediate boron complex. This intermediate is then reacted with potassium fluoride to yield this compound.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the scalability and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(1H-indazol-7-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions such as the presence of a base and an inert atmosphere.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typically used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound, while substitution reactions yield various substituted indazole derivatives.
Applications De Recherche Scientifique
Potassium trifluoro(1H-indazol-7-yl)borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Medicine: Its derivatives have potential therapeutic applications, including as anticancer and antimicrobial agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of potassium trifluoro(1H-indazol-7-yl)borate involves the interaction of the trifluoroborate group with various molecular targets. In cross-coupling reactions, the compound acts as a nucleophile, transferring the indazole moiety to the electrophilic partner in the presence of a palladium catalyst. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro(1H-indazol-4-yl)borate
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
- Potassium trifluoro(1H-pyrazol-1-ylmethyl)borate
Uniqueness
Potassium trifluoro(1H-indazol-7-yl)borate is unique due to the specific positioning of the trifluoroborate group on the indazole ring, which imparts distinct reactivity and stability compared to its analogs. This unique structure allows for selective reactions and applications that may not be achievable with other similar compounds.
Propriétés
Formule moléculaire |
C7H5BF3KN2 |
|---|---|
Poids moléculaire |
224.03 g/mol |
Nom IUPAC |
potassium;trifluoro(1H-indazol-7-yl)boranuide |
InChI |
InChI=1S/C7H5BF3N2.K/c9-8(10,11)6-3-1-2-5-4-12-13-7(5)6;/h1-4H,(H,12,13);/q-1;+1 |
Clé InChI |
IQLCAWQXTIBNDU-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C2C(=CC=C1)C=NN2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



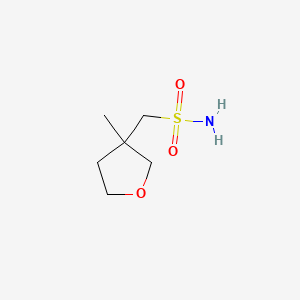
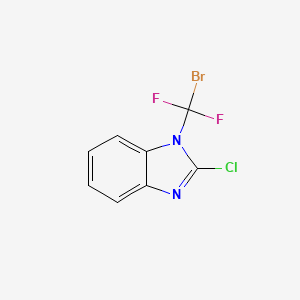
![1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride](/img/structure/B13468398.png)
![2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13468402.png)

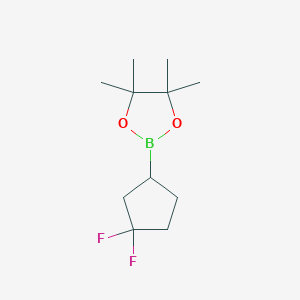
![(Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13468415.png)

